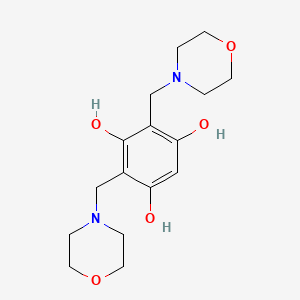
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 g/mol It is characterized by the presence of three hydroxyl groups on a benzene ring, with two morpholin-4-ylmethyl groups attached to the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol typically involves the reaction of 2,4-dihydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The morpholin-4-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and morpholin-4-ylmethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(hydrazinylmethyl)benzene-1,2,3-triol: Similar in structure but with hydrazinylmethyl groups instead of morpholin-4-ylmethyl groups.
1,3,5-Benzenetriol: Lacks the morpholin-4-ylmethyl groups, making it less complex.
Uniqueness
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol is unique due to the presence of both hydroxyl and morpholin-4-ylmethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
59039-52-0 |
|---|---|
Molecular Formula |
C16H24N2O5 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
2,4-bis(morpholin-4-ylmethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C16H24N2O5/c19-14-9-15(20)13(11-18-3-7-23-8-4-18)16(21)12(14)10-17-1-5-22-6-2-17/h9,19-21H,1-8,10-11H2 |
InChI Key |
ACQNKWYLFKBOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=C(C=C2O)O)CN3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















